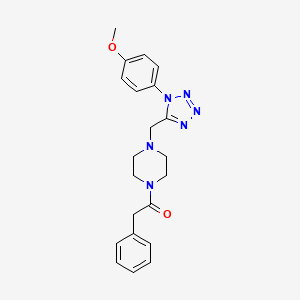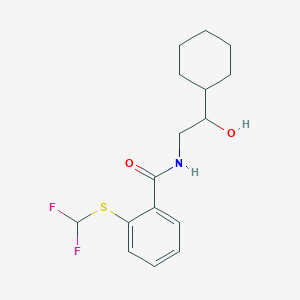
2-(4-Benzylpiperazin-1-yl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Benzylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 282.39 . Another related compound, “2-(4-benzylpiperazin-1-yl)ethan-1-amine”, also exists .
Molecular Structure Analysis
The molecular structure of “2-(4-Benzylpiperazin-1-yl)acetohydrazid” has an average mass of 248.324 Da .
Physical and Chemical Properties Analysis
The compound “2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde” has a molecular weight of 281.36 and a melting point of 89 - 91 degrees Celsius . Another related compound, “2-(4-Benzylpiperazin-1-yl)benzaldehyde”, has a boiling point of 57-59 degrees Celsius .
Scientific Research Applications
Synthesis and Biological Evaluation
- Dual 5-HT1A/SSRI Activities : A study presented the synthesis of derivatives based on 5-HT1A/SSRI drug design strategies, evaluating their dual 5-HT1A/5-HTT activities, indicating potential applications in neuropsychopharmacology (Li, Zhang, Zhou, & Liu, 2008).
Chemical Properties and Synthesis Techniques
- Aminomethylation and Reduction Processes : Research demonstrates the synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one via aminomethylation, followed by reduction with lithium aluminum hydride. This showcases the compound's chemical versatility and potential for creating pharmacologically active derivatives (Gevorgyan et al., 2017).
Pharmacological Applications
- Central Nervous System Receptor Affinity : A study focused on synthesizing (1-Benzylpiperazin-2-yl)methanols, exploring their interactions with central nervous system receptors. This research suggests potential applications in neurological drug development (Beduerftig, Weigl, & Wünsch, 2001).
Medicinal Chemistry and Drug Design
Antioxidant and Glucosidase Inhibitory Potential : A study presented the synthesis of benzimidazoles containing a piperazine skeleton, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potential. This suggests applications in managing oxidative stress and metabolic disorders (Özil, Parlak, & Baltaş, 2018).
Antibacterial Activity : Research on benzyl piperazine derivatives shows promising antibacterial properties, suggesting its potential in the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural Analysis and Characterization
Crystal Structure Analysis : A study provided insights into the crystal structure of a related compound, contributing to understanding the molecular conformation and interactions relevant to 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal derivatives (Ozbey, Kuş, & Göker, 2001).
Electrochemical and Magnetic Properties : Investigation into the electrochemical and magnetic properties of novel phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including piperazine derivatives, provides foundational knowledge for potential electronic and catalytic applications (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcarbonic anhydrase (CA) enzymes , specifically CAI and CAII . These enzymes play a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
Compounds with similar structures have been shown to inhibit carbonic anhydrase enzymes . They may interact with the zinc ion (Zn2+) along with three histidine residues in the active site of these enzymes .
Biochemical Pathways
Inhibition of carbonic anhydrase enzymes can affect the reversible hydration reaction of co2, which is crucial for many physiological functions .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity . This suggests that 2-(4-Benzylpiperazin-1-yl)-2-methylpropanal may also have antimicrobial properties.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,13-18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPOHDRPWMANLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)
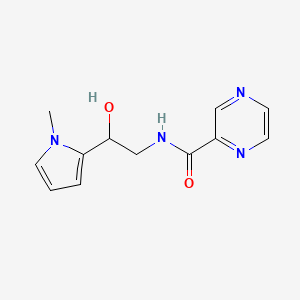
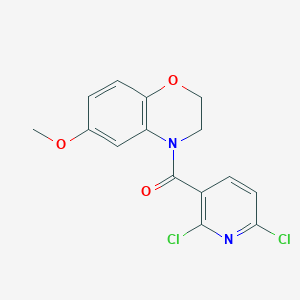
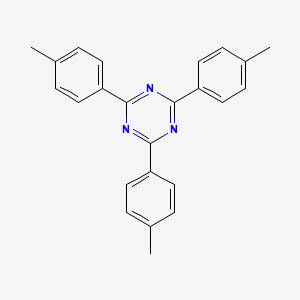
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)


![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

